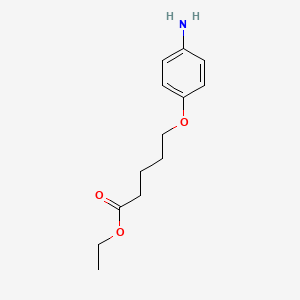

5-(4-Amino-phenoxy)-pentanoic acid ethyl ester

CAS No.: 163259-94-7

Cat. No.: VC2729329

Molecular Formula: C13H19NO3

Molecular Weight: 237.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 163259-94-7 |

|---|---|

| Molecular Formula | C13H19NO3 |

| Molecular Weight | 237.29 g/mol |

| IUPAC Name | ethyl 5-(4-aminophenoxy)pentanoate |

| Standard InChI | InChI=1S/C13H19NO3/c1-2-16-13(15)5-3-4-10-17-12-8-6-11(14)7-9-12/h6-9H,2-5,10,14H2,1H3 |

| Standard InChI Key | GXSBBZAXYUYMIF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCOC1=CC=C(C=C1)N |

| Canonical SMILES | CCOC(=O)CCCCOC1=CC=C(C=C1)N |

Introduction

| Property | Value |

|---|---|

| CAS Number | 163259-94-7 |

| Molecular Formula | C13H19NO3 |

| Molecular Weight | 237.29 g/mol |

| Appearance | Solid (inferred from structure) |

| Primary Use | Research chemical, synthetic intermediate |

| Functional Groups | Amino, ether, ester |

| Research Classification | For research use only, not for human or veterinary use |

Synthesis Methods

The synthesis of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester typically involves a multi-step process that leverages established organic chemistry principles. A common synthetic route begins with the nucleophilic substitution reaction between 4-nitrophenol and 1-bromo-pentanoic acid ethyl ester under basic conditions. This reaction forms 5-(4-Nitro-phenoxy)-pentanoic acid ethyl ester as an intermediate product. The nitro group is subsequently reduced to an amino group through hydrogenation or other reducing methods to yield the target compound.

The reaction sequence can be summarized as follows:

-

Base-catalyzed nucleophilic substitution: 4-nitrophenol reacts with 1-bromo-pentanoic acid ethyl ester in the presence of a base (typically potassium carbonate or sodium hydroxide) in an aprotic solvent like acetonitrile or DMF.

-

Reduction of the nitro group: The resulting 5-(4-Nitro-phenoxy)-pentanoic acid ethyl ester undergoes reduction, commonly via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen atmosphere, or through alternative reducing systems such as iron/acetic acid or tin(II) chloride.

Each synthetic step requires careful control of reaction conditions, including temperature, solvent selection, reaction time, and proper workup procedures to maximize yield and purity. The purification of the final product typically involves techniques such as recrystallization, column chromatography, or a combination of both methods to achieve high purity levels required for research applications.

Alternative synthetic approaches may involve different starting materials or reaction conditions, but the general strategy of forming the ether linkage followed by appropriate functional group transformations remains consistent across various synthetic methodologies for this compound.

Chemical Reactivity and Functional Characteristics

5-(4-Amino-phenoxy)-pentanoic acid ethyl ester demonstrates diverse chemical reactivity patterns attributable to its multiple functional groups. The compound can participate in various chemical transformations, making it a valuable intermediate in synthetic chemistry. The primary reactive sites include the amino group, the ether linkage, and the ester functionality.

The amino group at the para position of the phenyl ring serves as a nucleophile, enabling reactions such as acylation, alkylation, and formation of amides, imines, or diazonium salts. This reactivity makes the compound particularly useful for introducing additional functional groups or for coupling with other molecules in synthetic schemes.

The ether linkage, while relatively stable under neutral conditions, can undergo cleavage under strongly acidic or basic conditions, or in the presence of specific nucleophiles. This property can be exploited in certain synthetic applications where controlled fragmentation is desired.

The ester group can undergo typical ester reactions, including hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, reduction to alcohols, or amidation to form amides. These transformations provide additional pathways for structural elaboration in synthetic chemistry applications.

In biological contexts, the compound's mechanism of action involves specific molecular interactions. The amino group can form hydrogen bonds with biological targets, influencing their structure and function. Additionally, the phenoxy group can participate in π-π interactions with aromatic residues in proteins or other biological molecules, stabilizing binding interactions and potentially modulating biochemical pathways.

| Functional Group | Position | Potential Reactions | Application Relevance |

|---|---|---|---|

| Amino (-NH₂) | Para position on phenyl ring | Acylation, alkylation, diazonium formation, imine formation | Molecule diversification, bioconjugation |

| Ether (-O-) | Between phenyl and alkyl chain | Cleavage under specific conditions | Controlled fragmentation reactions |

| Ester (-COOEt) | Terminal group | Hydrolysis, transesterification, reduction, amidation | Prodrug development, structural modification |

| Aromatic ring | Core structure | Electrophilic substitution, metallation | Functionalization at different positions |

Analytical Techniques and Characterization

The characterization and quality assessment of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester rely on various analytical techniques that confirm both its structural integrity and purity. Spectroscopic methods play a central role in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound. Proton (¹H) NMR can confirm the presence of aromatic protons from the phenyl ring, the methylene protons of the pentanoic chain, the methyl and methylene protons of the ethyl ester group, and the amino protons. Carbon (¹³C) NMR further substantiates the structure by identifying the carbon atoms in different chemical environments, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.

Mass spectrometry (MS) serves as another essential analytical technique for confirming the molecular weight and fragmentation pattern of the compound. The molecular ion peak corresponding to the molecular weight of 237.29 g/mol provides primary confirmation of the compound's identity. Fragment ions resulting from characteristic cleavage patterns, such as loss of the ethoxy group or fragmentation at the ether linkage, further support structural assignment.

Infrared (IR) spectroscopy can identify key functional groups present in the molecule, including the N-H stretching vibrations of the amino group, C=O stretching of the ester carbonyl, C-O stretching of the ether and ester groups, and various aromatic and aliphatic C-H stretching and bending modes.

High-Performance Liquid Chromatography (HPLC) or other chromatographic techniques can assess the purity of the compound, which is crucial for research applications. HPLC analysis, often coupled with UV detection, can detect impurities at levels below 0.1%, ensuring the high quality required for synthetic and biological studies.

Table 3. Analytical Techniques for Characterization of 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester

| Analytical Technique | Information Provided | Expected Results/Features |

|---|---|---|

| ¹H NMR Spectroscopy | Proton environments | Signals for aromatic protons (6.5-7.5 ppm), amine protons (3.5-4.0 ppm), methylene protons (1.5-4.0 ppm), and ethyl ester protons (1.2-4.2 ppm) |

| ¹³C NMR Spectroscopy | Carbon environments | Signals for carbonyl carbon (~170 ppm), aromatic carbons (115-150 ppm), and aliphatic carbons (14-70 ppm) |

| Mass Spectrometry | Molecular weight and fragmentation pattern | Molecular ion at m/z 237, characteristic fragment ions |

| IR Spectroscopy | Functional group identification | N-H stretch (3300-3500 cm⁻¹), C=O stretch (~1730 cm⁻¹), C-O stretches (1000-1300 cm⁻¹) |

| HPLC | Purity assessment | Single major peak with >95% area for high-purity samples |

Applications and Research Significance

5-(4-Amino-phenoxy)-pentanoic acid ethyl ester has found significant utility in various research contexts, particularly as a synthetic intermediate in the preparation of complex organic molecules with biological activities. Its balanced combination of functional groups makes it particularly valuable in medicinal chemistry and biochemical research.

In synthetic chemistry, this compound serves as a versatile building block for the creation of more complex structures. The amino group can be readily functionalized to introduce additional structural elements, while the ester group provides opportunities for further elaboration through various transformations. These characteristics make the compound especially useful in the synthesis of pharmaceutical candidates, where controlled structural modifications are often required to optimize pharmacological properties.

The compound's potential applications in biological research are particularly noteworthy. It has been utilized in enzyme-substrate interaction studies, where its structural features allow it to mimic natural substrates or to serve as a probe for investigating binding site characteristics. The amino group can form hydrogen bonds with target proteins, while the phenoxy group can engage in π-π stacking interactions with aromatic amino acid residues in protein binding sites.

In the development of bioactive molecules, 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester has been explored as a precursor to compounds with various biological activities. The balanced lipophilicity provided by the aromatic ring and the pentanoic chain, combined with the hydrophilic character of the amino and ester groups, creates a structure with favorable physicochemical properties for biological applications.

Research involving this compound continues to expand, with new applications emerging in areas such as fluorescent probes, targeted drug delivery systems, and biomaterial development. These applications leverage the compound's structural features and reactivity patterns to create functional materials with specific properties and activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume